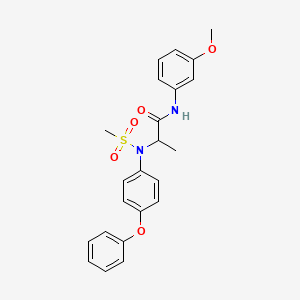![molecular formula C17H20N2O3 B4015769 3,3-dimethyl-2-methylidene-N-(4-nitrophenyl)bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4015769.png)
3,3-dimethyl-2-methylidene-N-(4-nitrophenyl)bicyclo[2.2.1]heptane-1-carboxamide
Overview
Description
3,3-dimethyl-2-methylidene-N-(4-nitrophenyl)bicyclo[2.2.1]heptane-1-carboxamide is a complex organic compound characterized by its bicyclic structure. This compound features a bicyclo[2.2.1]heptane skeleton with a 3,3-dimethyl-2-methylidene substitution and a 4-nitrophenyl group attached to the carboxamide functional group. It is a derivative of camphene, a naturally occurring monoterpene found in essential oils.
Preparation Methods
The synthesis of 3,3-dimethyl-2-methylidene-N-(4-nitrophenyl)bicyclo[2.2.1]heptane-1-carboxamide typically involves multiple steps. One common synthetic route starts with the preparation of the bicyclo[2.2.1]heptane skeleton, which can be derived from camphene. The camphene undergoes isomerization using a solid acid catalyst such as titanium dioxide . The next step involves the introduction of the 3,3-dimethyl-2-methylidene group through a series of alkylation reactions. Finally, the 4-nitrophenyl group is attached to the carboxamide functional group via a nucleophilic substitution reaction.
Chemical Reactions Analysis
3,3-dimethyl-2-methylidene-N-(4-nitrophenyl)bicyclo[2.2.1]heptane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the nitro group to an amine group.
Cycloaddition: The compound can participate in cycloaddition reactions, such as the Diels-Alder reaction, to form larger cyclic structures.
Scientific Research Applications
3,3-dimethyl-2-methylidene-N-(4-nitrophenyl)bicyclo[2.2.1]heptane-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-substrate interactions and protein-ligand binding.
Mechanism of Action
The mechanism of action of 3,3-dimethyl-2-methylidene-N-(4-nitrophenyl)bicyclo[2.2.1]heptane-1-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure and functional groups allow it to bind to specific active sites, inhibiting or modulating the activity of the target molecules. This interaction can lead to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar compounds to 3,3-dimethyl-2-methylidene-N-(4-nitrophenyl)bicyclo[2.2.1]heptane-1-carboxamide include:
3,3-dimethyl-2-methylidene-N-(2-nitrophenyl)bicyclo[2.2.1]heptane-1-carboxamide: A similar compound with the nitrophenyl group at a different position.
This compound: Another isomer with slight variations in the molecular structure.
The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3,3-dimethyl-2-methylidene-N-(4-nitrophenyl)bicyclo[2.2.1]heptane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-11-16(2,3)12-8-9-17(11,10-12)15(20)18-13-4-6-14(7-5-13)19(21)22/h4-7,12H,1,8-10H2,2-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVOPAVIHBLLOIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(C2)(C1=C)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(5-chloro-8-hydroxy-7-quinolinyl)(2-furyl)methyl]-2-methylpropanamide](/img/structure/B4015697.png)
![5-chloro-3-hydroxy-3-[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4015705.png)
![ETHYL 2-AMINO-9-METHYL-5-OXO-4-PHENYL-4H,5H,6H-PYRANO[3,2-C]QUINOLINE-3-CARBOXYLATE](/img/structure/B4015709.png)

![N~1~-[2-(cyclohexylthio)ethyl]-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4015717.png)
![1-[4-METHYL-3-(4-METHYLPIPERAZIN-1-YLSULFONYL)PHENYL]-4-(PIPERIDIN-1-YL)PHTHALAZINE](/img/structure/B4015725.png)
![3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4015741.png)
![N-cycloheptyl-N~2~-(2-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4015747.png)
![2-[3-chloro-5-methoxy-4-(2-phenoxyethoxy)phenyl]-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4015749.png)
![1-[3-(2-furyl)-3-(2-methoxyphenyl)propanoyl]pyrrolidine](/img/structure/B4015758.png)



![N-[4-[3-[2-(3-methoxyphenyl)ethylamino]-2,5-dioxopyrrolidin-1-yl]phenyl]acetamide](/img/structure/B4015813.png)
